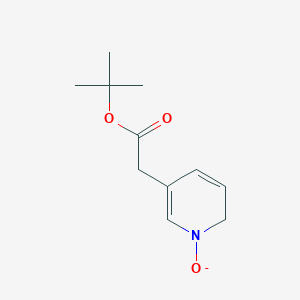
Solvent blue 132
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solvent Blue 132: is a synthetic organic compound used primarily as a dye. It is known for its vivid blue color and is utilized in various industries, including printing inks, plastics, rubber, gasoline, oil, lubricants, wax, and candles . The compound is also referred to as Filamid Blue R or Transparent Blue RS .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Solvent Blue 132 is synthesized through the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione and N-(4-aminophenyl)acetamide . The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The exact methods can vary depending on the manufacturer, but they generally follow the same basic principles as the laboratory synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: : Solvent Blue 132 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, potentially changing its color properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction could produce various reduced forms of the dye.
Wissenschaftliche Forschungsanwendungen
Solvent Blue 132 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the manufacturing of colored products such as plastics, inks, and lubricants .
Wirkmechanismus
The mechanism of action of Solvent Blue 132 involves its interaction with various molecular targets. The compound’s vivid color is due to its ability to absorb specific wavelengths of light, which is a result of its chemical structure. In biological systems, this compound can bind to certain proteins or cellular components, making it useful for staining and visualization purposes .
Vergleich Mit ähnlichen Verbindungen
Solvent Blue 132 can be compared with other similar compounds, such as:
- Solvent Blue 38
- Solvent Blue 45
- Solvent Blue 63
Uniqueness: : this compound is unique due to its specific chemical structure, which imparts distinct color properties and stability. It is particularly valued for its high heat resistance and light fastness, making it suitable for various industrial applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
110157-96-5 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4h-Cyclopent[d]isoxazole,3a,5,6,6a-tetrahydro-3-(1-methylethyl)-,cis-](/img/structure/B1166837.png)
